![molecular formula C7H4BrF2N3 B13575715 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst for the Boc deprotection under mild conditions, followed by condensation with malondialdehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a nonbenzodiazepine GABA receptor agonist and as an inhibitor of p38 mitogen-activated protein kinase for the treatment of rheumatoid arthritis.
Biological Research: The compound has been evaluated for its antibacterial properties.
Material Science:
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another imidazopyridine derivative with potential medicinal applications.
Uniqueness
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Eigenschaften
Molekularformel |
C7H4BrF2N3 |
|---|---|
Molekulargewicht |
248.03 g/mol |
IUPAC-Name |
3-bromo-6-(difluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-11-5-2-12-7(6(9)10)13(5)3-4/h1-3,6H |
InChI-Schlüssel |
ATSZVMIJDNIPQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CC(=CN2C(=N1)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


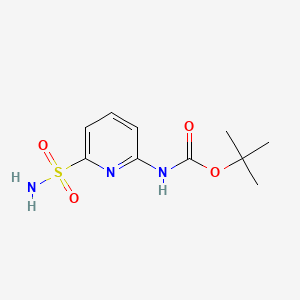
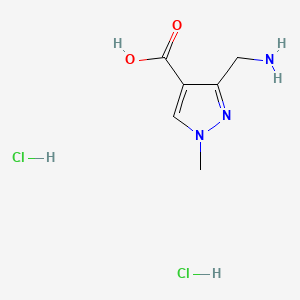

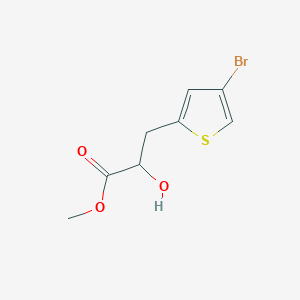
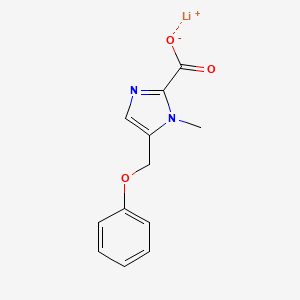
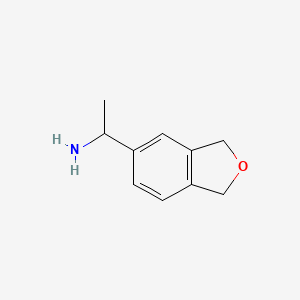
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)


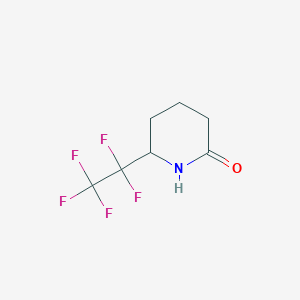
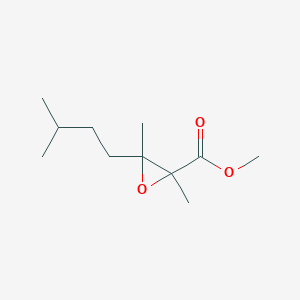
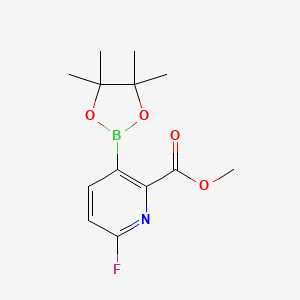
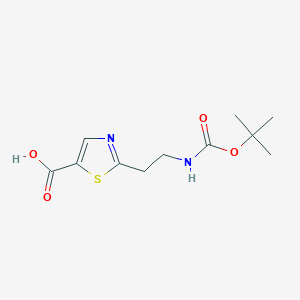
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13575703.png)
